molecular formula C32H22 B14438253 9-Phenyl-9H,9'H-9,9'-bifluorene CAS No. 76756-37-1

9-Phenyl-9H,9'H-9,9'-bifluorene

Cat. No.: B14438253
CAS No.: 76756-37-1
M. Wt: 406.5 g/mol
InChI Key: YQEKMCKFSLFFDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Phenyl-9H,9’H-9,9’-bifluorene is a polycyclic aromatic hydrocarbon with the molecular formula C26H18. It is composed of two fluorene units connected by a phenyl group at the 9-position of each fluorene.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Phenyl-9H,9’H-9,9’-bifluorene typically involves the coupling of fluorene derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, where a fluorene boronic acid derivative reacts with a fluorene halide derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or toluene at elevated temperatures .

Industrial Production Methods

Industrial production of 9-Phenyl-9H,9’H-9,9’-bifluorene may involve large-scale coupling reactions using similar methods as described above. The choice of reagents, catalysts, and reaction conditions can be optimized to achieve high yields and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

9-Phenyl-9H,9’H-9,9’-bifluorene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

9-Phenyl-9H,9’H-9,9’-bifluorene has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Phenyl-9H,9’H-9,9’-bifluorene in various applications depends on its ability to interact with other molecules and materials. In organic electronics, its conjugated π-system allows for efficient charge transport and light emission. In biological applications, its fluorescence properties enable it to act as a probe for imaging and detection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Phenyl-9H,9’H-9,9’-bifluorene is unique due to its dual fluorene structure connected by a phenyl group, which imparts distinct electronic and optical properties. This makes it particularly valuable in applications requiring high-performance materials with specific electronic characteristics .

Properties

CAS No.

76756-37-1

Molecular Formula

C32H22

Molecular Weight

406.5 g/mol

IUPAC Name

9-(9H-fluoren-9-yl)-9-phenylfluorene

InChI

InChI=1S/C32H22/c1-2-12-22(13-3-1)32(29-20-10-8-16-25(29)26-17-9-11-21-30(26)32)31-27-18-6-4-14-23(27)24-15-5-7-19-28(24)31/h1-21,31H

InChI Key

YQEKMCKFSLFFDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5C6=CC=CC=C6C7=CC=CC=C57

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.